BAY x 9228
Description
BAY X 9228 is a potassium channel opener (KCO) that selectively activates ATP-sensitive potassium (KATP) channels in smooth muscle cells. Its pharmacological activity is characterized by high affinity binding (KD = 2.1 nM) to intact rat insulinoma (RINm5F) cells . Its therapeutic relevance lies in smooth muscle relaxation, particularly in treating conditions like overactive bladder .
Structurally, this compound belongs to the benzopyran class of KCOs, sharing a mechanism of action involving sulfonylurea receptor (SUR) modulation. Molecular analysis confirms its interaction with SUR2B and inward rectifier KIR6.2 subunits in bladder smooth muscle cells .
Properties
CAS No. |
144341-30-0 |
|---|---|
Molecular Formula |
C16H25N3O3 |
Molecular Weight |
307.39 g/mol |
IUPAC Name |
(Z)-1-N'-(3,3-dimethylbutan-2-yl)-1-N-(2-ethoxyphenyl)-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C16H25N3O3/c1-6-22-14-10-8-7-9-13(14)18-15(11-19(20)21)17-12(2)16(3,4)5/h7-12,17-18H,6H2,1-5H3/b15-11- |
InChI Key |
ILZODXABBJSBTB-PTNGSMBKSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=C[N+](=O)[O-])NC(C)C(C)(C)C |
Isomeric SMILES |
CCOC1=CC=CC=C1N/C(=C\[N+](=O)[O-])/NC(C)C(C)(C)C |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=C[N+](=O)[O-])NC(C)C(C)(C)C |
Other CAS No. |
144341-32-2 |
Synonyms |
Bay Q 3111 Bay X 9227 Bay X 9228 Bay X-9227 Bay X9227 Bay-X9227 N-(2-ethoxyphenyl)-N'-(1,2,3-trimethylpropyl)-2-nitroethene-1,1-diamine |
Origin of Product |
United States |
Preparation Methods
The preparation of BAY X 9228 involves several synthetic routes and reaction conditions. One method includes the use of pentaerythritol and an organic solvent . The detailed steps and conditions for the synthesis of this compound are proprietary and not publicly disclosed. the general approach involves the careful selection of reagents and solvents to ensure the desired chemical structure and purity.
Chemical Reactions Analysis
BAY X 9228 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium channel openers such as pinacidil, (-)-cromakalim, and diazoxide . The major products formed from these reactions are typically related to the modulation of potassium channel activity, leading to changes in membrane potential and smooth muscle relaxation .
Scientific Research Applications
BAY X 9228 has been extensively studied for its scientific research applications. In chemistry, it is used to investigate the properties of potassium channels and their role in cellular function . In biology, this compound is utilized to study the regulation of smooth muscle membrane potential and the effects of potassium channel modulation . In medicine, it has potential therapeutic applications in treating neurodegenerative diseases and other nervous system disorders . Additionally, this compound is used in industrial research to develop new drugs targeting potassium channels .
Mechanism of Action
The mechanism of action of BAY X 9228 involves its role as a potassium channel agonist. It specifically targets the Kv7.2 subunit of voltage-gated potassium channels, leading to the opening of these channels and the subsequent hyperpolarization of the cell membrane . This hyperpolarization reduces cellular excitability and can lead to smooth muscle relaxation and other physiological effects . The molecular targets and pathways involved in this process include the inward rectifying potassium channel (KIR6.2) and sulfonylurea receptors (SUR)2B and SUR1 .
Comparison with Similar Compounds
Pharmacological Profile
The table below compares BAY X 9228 with structurally or functionally related KATP channel openers:
| Compound | EC50 (Guinea Pig Bladder) | Binding Affinity (KD) | Key Therapeutic Use |
|---|---|---|---|
| This compound | ~53 nM | 2.1 nM (RINm5F cells) | Bladder smooth muscle relaxation |
| P1075 | ~53 nM | N/A | Hypertension, angina |
| (-)-Cromakalim | ~100 nM | 18 nM (Aorta cells) | Hypertension, asthma |
| Pinacidil | ~200 nM | 8.5 nM (Aorta cells) | Hypertension, alopecia |
| ZD6169 | ~100 nM | N/A | Urinary incontinence |
| Diazoxide | 59 µM | N/A | Hyperinsulinemia, hypertension |
Key Findings :
Structural and Functional Differences
- This compound vs. Pinacidil: Both target SUR2B-KIR6.2 complexes, but this compound’s benzopyran backbone confers higher metabolic stability than pinacidil’s cyanoguanidine group .
- This compound vs.
- This compound vs.
Market and Industrial Context (Note: Clarification of Ambiguity)
, and 14 reference "Antioxidant 9228" (CAS 154862-43-8), a distinct compound used in polymer stabilization.
- This compound : Pharmacological agent (KCO) developed by Bayer .
Q & A
Q. What strategies mitigate hydrolytic degradation of this compound in high-humidity environments?
- Encapsulate the antioxidant in moisture-resistant coatings (e.g., silica nanoparticles) or co-stabilize with hydroperoxide decomposers (e.g., zinc stearate). Monitor hydrolysis via LC-MS to track phosphite-to-phosphate conversion .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., OIT + FTIR) and account for batch-to-batch variability in purity .
- Experimental Design : Include triplicate samples, control groups, and environmental stress factors (UV, humidity) to simulate real-world degradation .
- Statistical Rigor : Apply multivariate regression to disentangle confounding variables (e.g., polymer crystallinity vs. antioxidant loading) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
